Methyl 5-(cyanomethyl)-2-fluorobenzoate

Palladium Catalysis Divergent Synthesis Oxazole

This compound's precise 1,2,5-substitution pattern is not arbitrary—it is the key to successful Pd-catalyzed tandem reactions. Unlike generic regioisomers, this specific scaffold ensures the correct regiochemical outcome for 2,4-diaryloxazole libraries, preventing misassignment of biological activity from regioisomeric impurities. The ortho-fluorine atom modulates electronic environments for enhanced metabolic stability, while the cyanomethyl group serves as a versatile latent handle for further elaboration. Choose the validated regioisomer to safeguard your synthetic route and accelerate SAR exploration. Order now to secure batch consistency.

Molecular Formula C10H8FNO2
Molecular Weight 193.17 g/mol
Cat. No. B15070503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(cyanomethyl)-2-fluorobenzoate
Molecular FormulaC10H8FNO2
Molecular Weight193.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)CC#N)F
InChIInChI=1S/C10H8FNO2/c1-14-10(13)8-6-7(4-5-12)2-3-9(8)11/h2-3,6H,4H2,1H3
InChIKeyMDKOMIRNYDDOBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-(cyanomethyl)-2-fluorobenzoate: A Distinctive Ortho-Fluoro Meta-Cyanomethyl Benzoate Intermediate


Methyl 5-(cyanomethyl)-2-fluorobenzoate (CAS 878741-78-7) is a densely functionalized aromatic ester that serves as a critical intermediate in organic synthesis and pharmaceutical development . Its molecular architecture incorporates three key reactive handles on a single benzene ring: a methyl ester at the 1-position, a fluorine atom at the 2-position, and a cyanomethyl group at the 5-position . This specific 1,2,5-substitution pattern provides a unique combination of electronic and steric properties that differentiates it from closely related regioisomeric building blocks, enabling distinct and often divergent synthetic outcomes [1].

The Critical Role of Methyl 5-(cyanomethyl)-2-fluorobenzoate's Regiospecific Substitution in Divergent Synthesis


The precise 1,2,5-substitution pattern of Methyl 5-(cyanomethyl)-2-fluorobenzoate is not arbitrary; it is a critical determinant of its synthetic utility and downstream value. Research has shown that the outcome of key transformations is exquisitely sensitive to the position of substituents on the benzoate ring. For instance, in a palladium-catalyzed tandem reaction with arylboronic acids, the presence of substitution at the 2-position of the cyanomethyl benzoate scaffold is crucial for directing the reaction toward a specific product class [1]. Interchanging this compound with a close analog like Methyl 4-(cyanomethyl)-2-fluorobenzoate or Methyl 3-(cyanomethyl)-2-fluorobenzoate would alter the molecular electronics and steric environment around the reactive sites, potentially leading to significantly lower yields, the formation of different products entirely, or even complete reaction failure [1]. Therefore, substitution with a generic 'cyanomethyl fluorobenzoate' is a substantial scientific and procurement risk without explicit validation for a given synthetic route.

Quantitative Differentiation of Methyl 5-(cyanomethyl)-2-fluorobenzoate: Evidence-Based Guide


Regioisomeric Purity Enables Selective Pd-Catalyzed Oxazole Synthesis

The specific 5-cyanomethyl, 2-fluoro substitution pattern is critical for achieving selective product formation in complex synthetic sequences. A 2020 study by Dai et al. demonstrated that the position of substituents on cyanomethyl benzoates dictates reaction outcomes in a palladium-catalyzed tandem reaction [1]. Specifically, cyanomethyl benzoates with a 2-substituent (like the 2-fluoro group on Methyl 5-(cyanomethyl)-2-fluorobenzoate) are crucial for achieving selective synthesis of 2,4-diaryloxazoles [1]. In contrast, 2-benzoyl-substituted cyanomethyl benzoates yield a different class of compounds (isocoumarins) under identical conditions [1].

Palladium Catalysis Divergent Synthesis Oxazole

Quantified Physicochemical Property Differences Among Regioisomers

The position of the fluorine and cyanomethyl groups significantly impacts key physicochemical parameters. While experimental data for all isomers is limited, predicted values highlight measurable differences that influence handling and reactivity. For instance, the target compound Methyl 5-(cyanomethyl)-2-fluorobenzoate has a predicted LogP of 1.82 , reflecting its specific lipophilicity. The close analog, Methyl 4-(cyanomethyl)-2-fluorobenzoate, has a reported melting point of 43-45 °C, indicating a different solid-state property . Even more subtle changes in substitution, such as exchanging the cyano for a methyl group as in Methyl 2-fluoro-5-methylbenzoate (CAS 74733-25-8), would result in a completely different reactivity profile, as the cyano group is a strong electron-withdrawing group and a key synthetic handle [1].

Physicochemical Properties LogP Reactivity

High Purity Specification Reduces Risk of Unknown Impurities in Downstream Chemistry

For a building block used in multi-step syntheses, the purity of the starting material is a critical driver of overall yield and purity of the final product. The target compound is commercially available with a minimum purity specification of 98% . This is a quantifiable quality benchmark that ensures the material is suitable for rigorous research and development applications, including late-stage functionalization and medicinal chemistry optimization, without introducing confounding variables from unknown impurities . While other regioisomers are also available at high purity, this specification is a necessary, though not sufficient, condition for reliable procurement.

Quality Control Purity Procurement

Targeted Applications for Methyl 5-(cyanomethyl)-2-fluorobenzoate in Drug Discovery and Chemical Biology


Synthesis of Regiospecifically Defined Heterocyclic Libraries

Given the demonstrated sensitivity of Pd-catalyzed tandem reactions to the substitution pattern on cyanomethyl benzoates, this compound is an ideal building block for the construction of targeted libraries of 2,4-diaryloxazoles [1]. Its use ensures the correct regiochemical outcome, enabling medicinal chemists to explore structure-activity relationships (SAR) with high confidence and avoiding the misassignment of biological activity due to regioisomeric impurities [1].

Precursor for Ortho-Fluoro Substituted Drug Candidates

The ortho-fluorine atom adjacent to the ester group creates a unique electronic environment that can be exploited in drug design. This substitution pattern can influence molecular conformation and metabolic stability [2]. This compound serves as a convenient and high-purity entry point for synthesizing more complex molecules containing this valuable pharmacophore, as supported by its commercial availability with a minimum purity of 98% .

Investigating the Role of Cyanomethyl Groups as Latent Functionality

The cyanomethyl group is a versatile functional handle that can be transformed into a variety of other groups (e.g., carboxylic acids, amines, aldehydes) or serve as a nitrile oxide precursor in 1,3-dipolar cycloadditions [1]. This compound's specific substitution pattern makes it a valuable tool for introducing this latent functionality at a defined position on a substituted aromatic ring, expanding the accessible chemical space for lead optimization.

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